REACTION_SMILES
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[C:25](=[O:26])([OH:27])[O-:28].[CH2:1]([CH:2]=[CH2:3])[CH:4]1[C:5]([N:14]2[CH2:15][CH2:16][CH2:17][CH2:18][CH2:19]2)=[CH:6][C:7]([CH3:12])([CH3:13])[NH:8][C:9]1([CH3:10])[CH3:11].[CH3:21][C:22]([O-:23])=[O:24].[CH3:31][C:32](=[O:33])[OH:34].[NH3:30].[Na+:20].[Na+:29].[OH2:35]>>[CH2:1]([CH:2]=[CH2:3])[CH:4]1[C:5](=[O:23])[CH2:6][C:7]([CH3:12])([CH3:13])[NH:8][C:9]1([CH3:10])[CH3:11]
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C([O-])O
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Name
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C=CCC1C(N2CCCCC2)=CC(C)(C)NC1(C)C
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C=CCC1C(N2CCCCC2)=CC(C)(C)NC1(C)C
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
|
reactant
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Smiles
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CC(=O)[O-]
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Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
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reactant
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Smiles
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CC(=O)O
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
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Smiles
|
N
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
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reactant
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Smiles
|
[Na+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Na+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Type
|
product
|
Smiles
|
C=CCC1C(=O)CC(C)(C)NC1(C)C
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |